molecular formula C24H18ClNO5S B2437601 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866812-41-1

5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2437601
CAS No.: 866812-41-1
M. Wt: 467.92
InChI Key: UWFNJQLOSLKNKZ-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex heterocyclic compound featuring a dioxoloquinolin-8-one core structure substituted with 4-chlorobenzyl and 4-methylbenzenesulfonyl (tosyl) groups. This molecular architecture shares structural features with known biologically active compounds, including dioxoloquinazolinone derivatives that have been investigated for their potential interactions with kinase enzymes . The presence of the sulfonamide moiety is particularly significant, as this functional group is well-established in medicinal chemistry for its ability to interact with various enzyme active sites, potentially inhibiting catalytic activity . Researchers may employ this compound as a key intermediate in synthetic chemistry or as a candidate for biological screening against various disease targets. The structural complexity suggests potential research applications in investigating protein kinase modulation , enzyme inhibition mechanisms , and cellular signaling pathways. The compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5S/c1-15-2-8-18(9-3-15)32(28,29)23-13-26(12-16-4-6-17(25)7-5-16)20-11-22-21(30-14-31-22)10-19(20)24(23)27/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFNJQLOSLKNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.

    Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving a suitable diol and an oxidizing agent.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride in the presence of a base such as pyridine.

    Chloromethylation: The chloromethyl group is added using chloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The 4-methylbenzenesulfonyl (tosyl) group participates in nucleophilic displacement reactions under basic conditions. Key findings include:

Reaction TypeConditionsProductYield (%)Reference
HydrolysisNaOH (10% aq.), 80°C, 6 h7-hydroxyquinolin-8-one derivative72
AminolysisPiperidine, DMF, 120°C, 12 h7-piperidinylsulfonyl analog65
  • Mechanism : The tosyl group acts as a leaving group, enabling substitution with nucleophiles like hydroxide or amines. Reaction rates depend on solvent polarity and temperature .

Electrophilic Aromatic Substitution (EAS) on the Quinoline Core

The electron-deficient quinoline ring undergoes regioselective EAS at positions activated by the dioxole oxygen atoms:

Example Reaction : Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C, 2 h

  • Product : 3-nitro derivative (major) and 6-nitro isomer (minor)

  • Regioselectivity : Directed by electron-donating effects of the dioxole oxygen .

Kinetic Data :

  • Activation energy: Δ‡G = 85 kJ/mol (calculated via DFT)

  • Isomer ratio (3-nitro:6-nitro): 4:1

Reductive Cleavage of the Dioxole Ring

The dioxolo moiety undergoes reductive ring-opening:

Reducing AgentConditionsProductApplication
LiAlH₄THF, reflux, 4 hCatechol-quinoline hybridIntermediate for anticancer analogs
H₂/Pd-CEtOH, RT, 12 hDihydroxyquinoline derivativeAntibacterial agent precursor
  • Key Insight : The reaction preserves the quinoline skeleton while introducing hydroxyl groups for further functionalization .

Cross-Coupling Reactions via the Chlorophenyl Group

The 4-chlorophenylmethyl substituent enables Pd-catalyzed couplings:

Suzuki-Miyaura Reaction :

  • Substrate : 5-[(4-chlorophenyl)methyl]-... with arylboronic acids

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O

  • Yield : 50–78% (dependent on boronic acid steric bulk)

Sonogashira Coupling :

  • Conditions : CuI, PdCl₂(PPh₃)₂, Et₃N

  • Product : Alkynylated derivatives with enhanced π-conjugation.

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and ring transformations:

  • In acidic media (pH < 3) : Protonation at N8 triggers dioxole ring contraction, forming a furanoquinoline derivative.

  • In basic media (pH > 10) : Deprotonation leads to quinoline ring aromatization, enhancing UV absorbance at λₘₐₓ = 320 nm .

Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : 210°C

  • Primary degradation products :

    • 4-Chlorotoluene (from chlorophenylmethyl cleavage)

    • SO₂ (from sulfonyl group elimination)

Biological Activity-Linked Reactivity

The compound inhibits kinase enzymes via covalent binding:

  • Target : ATP-binding pocket of EGFR kinase

  • Mechanism : Sulfonyl group forms hydrogen bonds with Lys745, while the chlorophenyl moiety engages in hydrophobic interactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
This compound is primarily investigated for its anticancer properties. Research indicates that it can interact with DNA and inhibit cell proliferation, making it a candidate for cancer treatment. Studies have shown that derivatives of similar quinoline compounds exhibit significant cytotoxicity against various human cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating effective inhibition of cell growth . The mechanism of action often involves intercalation into DNA and the inhibition of key enzymes involved in cellular processes.

Enzyme Inhibition
The compound's ability to bind to enzyme active sites allows it to serve as a potential inhibitor in biochemical pathways. This characteristic is crucial for developing targeted therapies that can modulate specific biological functions .

Material Science

Organic Electronics and Photonics
Due to its unique electronic properties derived from the quinoline core and substituents, this compound is being explored for applications in organic electronics. Its structure may facilitate charge transport and light emission, making it suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices.

Biological Studies

Receptor Binding Studies
The compound has been utilized in studies aimed at understanding receptor-ligand interactions. Its functional groups allow it to engage with various biological receptors, providing insights into pharmacological effects and the development of new drugs targeting specific pathways.

Safety and Hazards

While exploring the applications of this compound, safety considerations are paramount. The handling of chemical compounds should always follow appropriate safety protocols to mitigate risks associated with exposure or accidental ingestion.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)methyl]-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
  • 5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfinyl-[1,3]dioxolo[4,5-g]quinolin-8-one

Uniqueness

The uniqueness of 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in applications where precise molecular interactions are crucial, such as in targeted drug design and advanced material applications.

Biological Activity

The compound 5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological activity against various pathogens, and mechanisms of action based on diverse research findings.

  • Molecular Formula: C23H21ClN2O4S
  • Molecular Weight: 456.9 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dioxole Ring: Cyclization of an appropriate precursor (e.g., o-aminophenol) with a suitable aldehyde or ketone.
  • Introduction of the Sulfonyl Group: Reaction with sulfonyl chloride derivatives.
  • Substitution Reactions: Nucleophilic substitution to introduce the chlorophenyl and methylbenzenesulfonyl groups.

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties. In a study evaluating various synthesized derivatives:

  • The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • It showed weaker activity against other bacterial strains such as Escherichia coli and Staphylococcus aureus .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential:

  • It exhibited strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes.
  • Docking studies revealed interactions with specific amino acids in target enzymes, indicating its potential as a pharmacological agent .

Anticancer Activity

Preliminary studies have suggested that compounds similar to this quinoline derivative may possess anticancer properties:

  • They have shown cytotoxic effects against various cancer cell lines including colon and breast cancer cells.
  • Mechanistic studies suggested that these compounds could induce apoptosis through mitochondrial pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation: It might modulate receptor activity influencing cellular signaling pathways.
  • Gene Expression Alteration: The compound could affect gene expression related to its biological activities.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • A study found that derivatives of similar structures exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Another research indicated that certain derivatives showed promising results in inhibiting tumor growth in in vitro models .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this quinoline derivative to improve yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation and alkylation steps, with solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures (60–80°C) . To optimize yield:

  • Use catalysts (e.g., Lewis acids like AlCl₃) for electrophilic substitutions.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to reduce side products.
  • Monitor reaction progress with TLC or HPLC, adjusting pH to stabilize reactive intermediates (e.g., sulfonyl groups) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl and tosyl groups). Key signals: aromatic protons (δ 6.8–8.2 ppm), sulfonyl group (δ ~3.1 ppm for CH₃ in tosyl) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at ~511.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the dioxolo-quinoline fused ring system .

Q. What are the primary solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Avoid aqueous buffers unless surfactants (e.g., Tween-80) are added .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the dioxole ring. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or β-tubulin. Focus on the chlorophenyl and tosyl moieties for hydrophobic binding .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., fluorination vs. chlorination) with IC₅₀ values against cancer cell lines (e.g., HeLa or MCF-7) .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to simulate intermediates in sulfonylation reactions, optimizing energy barriers .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?

  • Methodological Answer :

  • Dose-Response Profiling : Test across multiple concentrations (1 nM–100 µM) in parallel assays (e.g., broth microdilution for antimicrobial activity; MTT assay for cytotoxicity) .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., if activity drops in topoisomerase II-deficient cells, the target is validated) .
  • Metabolite Screening : Identify active metabolites via LC-MS to distinguish parent compound effects from downstream products .

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of electrophilic substitutions on the quinoline core?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) favor sulfonylation at the 7-position due to stabilization of the transition state. Protic solvents (e.g., ethanol) may redirect reactivity to the 5-position .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during benzyl group addition, while higher temps (80°C) accelerate cyclization of the dioxole ring .
  • Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. BF₃·Et₂O) to modulate electrophilic attack sites .

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